molecular formula C9H6ClF6N3O B1436250 N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide CAS No. 1823183-98-7

N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

Cat. No. B1436250
CAS RN: 1823183-98-7
M. Wt: 321.61 g/mol
InChI Key: OYLPSBUYGDWQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethyl group and a chloro group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Agrochemical Industry

N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide: and its derivatives are primarily used in the agrochemical industry for crop protection. The compound’s unique physicochemical properties, attributed to the trifluoromethyl group, make it effective against a variety of pests . It’s part of a broader class of chemicals that have revolutionized pest control in agriculture, leading to more robust crop yields.

Pharmaceutical Development

In the pharmaceutical sector, this compound’s derivatives are explored for their potential medicinal properties. The trifluoromethyl group is a common feature in many pharmaceuticals, and its inclusion in molecules can significantly alter their biological activity, making them candidates for drug development .

Material Science

The compound is used as a building block in the synthesis of more complex molecules. Its derivatives can be utilized in creating new materials with specific desired properties, such as increased strength or chemical resistance .

Environmental Science

Derivatives of N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide are being studied for their environmental impact, particularly in the degradation of harmful substances and pollutants. The compound’s reactivity with various environmental factors is of interest for developing more eco-friendly pesticides and chemicals .

Veterinary Medicine

Similar to its use in human medicine, this compound’s derivatives are also being investigated for veterinary applications. The trifluoromethyl group’s unique characteristics could lead to the development of new veterinary drugs that are more effective and safer for animals .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows chemists to construct complex structures that are used in a wide range of chemical products .

Mechanism of Action

Future Directions

The future directions for the research and application of TFMP derivatives, including “N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide”, are promising. It’s expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N'-methylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF6N3O/c1-19(18-7(20)9(14,15)16)6-5(10)2-4(3-17-6)8(11,12)13/h2-3H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPSBUYGDWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
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N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Reactant of Route 6
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide

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